molecular formula C8H3ClF3NO B1356661 4-Chloro-3-(trifluoromethoxy)benzonitrile CAS No. 886501-50-4

4-Chloro-3-(trifluoromethoxy)benzonitrile

Cat. No.: B1356661
CAS No.: 886501-50-4
M. Wt: 221.56 g/mol
InChI Key: ODWSOYAYOGSZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C(_8)H(_3)ClF(_3)NO and a molecular weight of 221.56 g/mol . It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

4-Chloro-3-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nickel-catalyzed arylcyanation reactions, which are crucial for the synthesis of complex organic molecules . Additionally, it has been used in proteomics research to study protein interactions and functions . The nature of these interactions often involves the formation of covalent bonds with target biomolecules, leading to changes in their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling proteins, leading to alterations in downstream signaling cascades . These changes can impact gene expression, resulting in the upregulation or downregulation of specific genes. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific target and the nature of the binding. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at 2-8°C . Prolonged exposure to ambient temperatures can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies in in vitro and in vivo settings have also indicated that the compound can have lasting effects on cellular processes, depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing the overall metabolic flux and metabolite levels within the cell . The compound’s role in these pathways is crucial for understanding its impact on cellular metabolism and energy production. By modulating the activity of key enzymes, this compound can alter the balance of metabolic intermediates, leading to changes in cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within different cellular compartments. Understanding the transport mechanisms is vital for elucidating the compound’s overall effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its interaction with target biomolecules and the subsequent biochemical effects. By studying the subcellular distribution of this compound, researchers can gain insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethoxy)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the benzene ring with the trifluoromethoxy group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3-(trifluoromethoxy)benzonitrile is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethoxy)benzonitrile depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways .

Comparison with Similar Compounds

    4-Chloro-3-(trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Chloro-3-(difluoromethoxy)benzonitrile: Contains a difluoromethoxy group, leading to different chemical properties and reactivity.

Uniqueness: 4-Chloro-3-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it valuable in the synthesis of compounds with specific chemical and biological activities .

Properties

IUPAC Name

4-chloro-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWSOYAYOGSZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590658
Record name 4-Chloro-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-50-4
Record name 4-Chloro-3-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.